2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid
Overview
Description
“2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid” is a chemical compound with the molecular formula C9H9ClN2O3 . It has a molecular weight of 228.63 . The IUPAC name for this compound is 3-(4-chloroanilino)-3-oxopropanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamoyl group attached to the 2-position of a 4-chlorophenyl group, which is further attached to an amino group that is connected to an acetic acid group .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the resources.Safety and Hazards
While specific safety and hazard information for “2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid” was not found, it’s important to handle all chemical compounds with care, following standard safety protocols. This includes avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using the product .
Future Directions
The future directions for “2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid” could involve further exploration of its potential therapeutic applications, given the biological activities observed in structurally similar compounds . Additionally, more research could be conducted to understand its physical and chemical properties, as well as its safety profile.
Properties
IUPAC Name |
2-(2-carbamoyl-4-chloroanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-5-1-2-7(12-4-8(13)14)6(3-5)9(11)15/h1-3,12H,4H2,(H2,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHJIQSSOYRSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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